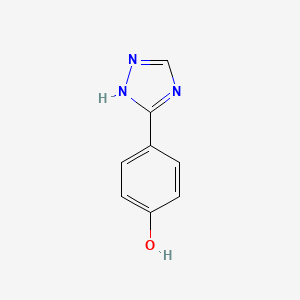

4-(4H-1,2,4-triazol-3-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-1,2,4-triazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-7-3-1-6(2-4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVILJBKZPFBMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=NN2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of molecular structures. By examining the interaction of the compound with electromagnetic radiation, specific details about its chemical bonds and atomic nuclei can be deduced.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenol (B47542) ring and the triazole ring.

Phenolic Protons: The four protons on the para-substituted benzene (B151609) ring would typically appear as a pair of doublets, characteristic of an AA'BB' spin system, in the aromatic region (approximately 6.8-8.0 ppm).

Triazole Protons: The C-H proton of the triazole ring is expected to appear as a singlet further downfield, often above 8.0 ppm. For example, in the related compound 4-(1H-1,2,4-triazol-1-yl)phenol, the triazole protons appear at 8.58 ppm and 7.99 ppm. mdpi.com

Labile Protons: The phenolic hydroxyl (-OH) and triazole N-H protons would appear as broad singlets whose chemical shifts are highly dependent on concentration and temperature. These signals can be confirmed by D₂O exchange. In related phenolic triazoles, the -OH signal appears around 9.8 ppm, while the N-H proton of the triazole ring can be found near 14.0 ppm. derpharmachemica.com

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Phenolic Carbons: Six distinct signals would be expected for the carbons of the phenol ring. The carbon atom attached to the hydroxyl group (C-OH) would be the most downfield among the ring carbons, typically appearing around 155-160 ppm.

Triazole Carbons: The two carbon atoms of the triazole ring would have characteristic chemical shifts. In various 1,2,4-triazole (B32235) derivatives, these carbons typically resonate in the range of 140-170 ppm. sapub.orgajol.info For example, in a series of phenolic acid triazole derivatives, the triazole ring carbons appear between 140.01 and 152.14 ppm. sapub.org

A summary of expected and observed chemical shifts for 4-(4H-1,2,4-triazol-3-yl)phenol and its analogues is presented below.

| Group | Expected ¹H Chemical Shift (ppm) | Observed ¹H in Analogues (ppm) | Expected ¹³C Chemical Shift (ppm) | Observed ¹³C in Analogues (ppm) |

| Phenolic CH | 6.8 - 8.0 (two doublets) | 6.76 - 7.63 derpharmachemica.com | 115 - 135 | 115.5 - 132.9 derpharmachemica.com |

| Phenolic C-OH | - | - | 155 - 160 | 159.2 derpharmachemica.com |

| Phenolic C-Triazole | - | - | 120 - 130 | 125.1 derpharmachemica.com |

| Triazole CH | > 8.0 (singlet) | 8.58 / 7.99 ¹ | 140 - 155 | 144.7 / 151.5 ¹ |

| Triazole C=N | - | - | 145 - 170 | 165.2 / 170.0 ² |

| Phenolic OH | Variable (broad singlet) | 11.22 derpharmachemica.com | - | - |

| Triazole NH | Variable (broad singlet) | 9.86 derpharmachemica.com | - | - |

| ¹ Data for isomer 4-(1H-1,2,4-triazol-1-yl)benzoic acid. mdpi.com | ||||

| ² Data for triazoles with hindered phenol fragments. nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would exhibit characteristic bands confirming its structure.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group. In a related compound, this appears at 3191 cm⁻¹. derpharmachemica.com

N-H Stretching: The N-H stretching vibration of the triazole ring typically appears as a band in the 3100-3300 cm⁻¹ region. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the C=N bonds in the triazole ring and the C=C bonds of the aromatic phenol ring typically appear in the 1450-1610 cm⁻¹ region. derpharmachemica.comnih.gov For instance, a C=N stretch for a triazole ring has been observed at 1522 cm⁻¹. derpharmachemica.com

C-O Stretching: The phenolic C-O stretching vibration usually gives a strong band in the 1200-1280 cm⁻¹ range. nepjol.info

The table below summarizes the key IR absorption bands anticipated for this compound, with reference to similar structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Observed Wavenumber in Analogues (cm⁻¹) |

| O-H stretch (phenolic) | -OH | 3200 - 3600 (broad) | 3191 derpharmachemica.com |

| N-H stretch (triazole) | -NH | 3100 - 3300 | 3468 derpharmachemica.com |

| C-H stretch (aromatic) | Ar-H | 3000 - 3100 | 3015 derpharmachemica.com |

| C=N stretch (triazole) | C=N | 1500 - 1610 | 1586 derpharmachemica.com |

| C=C stretch (aromatic) | C=C | 1450 - 1600 | 1452 nih.gov |

| C-O stretch (phenolic) | Ar-O | 1200 - 1280 | 1265 derpharmachemica.com |

| N-N stretch (triazole) | N-N | 1050 - 1150 | 1097 derpharmachemica.com |

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₈H₇N₃O), the expected exact mass is approximately 161.0589 g/mol .

In a typical mass spectrum, this compound would show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺). GC-MS analysis of the isomeric compound 4-(1H-1,2,4-triazol-1-yl)phenol shows a molecular ion peak at m/z 161, which corresponds to the molecular weight of the compound. researchgate.net Fragmentation patterns would likely involve the cleavage of the triazole and phenol rings, leading to characteristic fragment ions.

| Ion Type | Formula | Expected m/z | Observed m/z in Isomer |

| Molecular Ion | [C₈H₇N₃O]⁺ | 161.06 | 161 researchgate.net |

| Protonated Molecule | [C₈H₇N₃O+H]⁺ | 162.07 | - |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within a molecule. The spectrum provides information about conjugated systems. For this compound, absorption bands are expected due to π → π* transitions within the conjugated system formed by the phenol and triazole rings.

Studies on related phenolic triazole derivatives show absorption bands in the UV region. For example, Schiff bases derived from mercapto-triazoles exhibit intense absorption bands around 289 nm and 303 nm, which are ascribed to n–π* and π–π* transitions of the phenolic group, triazole ring, and azomethine groups. nepjol.infoekb.eg Another study on various triazole derivatives reports absorption maxima (λ_max) in the range of 212 nm to 261 nm in DMF solvent. nih.gov

Crystallographic Analysis via Single Crystal X-ray Diffraction

While a crystal structure for this compound itself has not been reported in the searched literature, data from closely related compounds provide valuable insight into the expected crystallographic properties. For example, the related compound 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol has been analyzed via single-crystal X-ray diffraction. acs.org The analysis revealed its crystal system and space group, which describe the symmetry of the crystal lattice. acs.org

Similarly, other triazole derivatives containing phenyl or pyridyl groups have been found to crystallize in common systems like monoclinic, orthorhombic, or triclinic. sapub.orgisres.org

| Compound | Crystal System | Space Group | Reference |

| 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol | Monoclinic | P2₁/n | acs.org |

| 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione | Orthorhombic | pbcn | isres.org |

| Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid | Monoclinic | P2₁/n | sapub.org |

| 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoic acid | Monoclinic | P2₁ | sapub.org |

The crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol shows that the molecules are linked by O—H···N hydrogen bonds between the phenol hydroxyl group and a nitrogen atom of the triazole ring, forming chains within the crystal. acs.orgresearchgate.net This type of hydrogen bonding interaction would also be expected to be a dominant feature in the crystal packing of this compound.

Conformational Analysis and Dihedral Angles

Conformational analysis of this compound focuses on the spatial arrangement of its atoms, particularly the rotational orientation between the phenol and triazole rings. This relationship is defined by the dihedral angle, which is the angle between the planes of the two aromatic rings. While the precise dihedral angle for this specific compound is not extensively documented in the provided search results, analysis of structurally similar compounds provides significant insight.

In related molecules where a 1,2,4-triazole ring is attached to a phenyl ring, a high degree of coplanarity is often observed. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives containing a 1,2,4-triazol-phenyl moiety have reported dihedral angles as low as 3.5° to 9.9°. nih.gov This suggests a relatively flat conformation, which can be disrupted by the introduction of substituents. nih.gov

However, other crystal structure analyses of related triazole derivatives show a wide range of possible dihedral angles. For example, the dihedral angle between the triazole and phenyl rings in 3-phenyl-4-amino-5-mercapto-1,2,4-triazole was found to be 34.3°. researchgate.net In another case, a dihedral angle of 60.4° was observed between a benzene and a triazole ring. researchgate.net The rotational barrier around the bond connecting the two rings can be significant, indicating that certain conformations are more stable than others. researchgate.net The specific dihedral angle for this compound would ultimately be determined by the interplay of steric and electronic effects, as well as the packing forces in its crystalline state.

Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is significantly influenced by intermolecular interactions. The presence of a phenolic hydroxyl (-OH) group and the nitrogen atoms within the triazole ring makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors. farmaciajournal.com In the crystal structures of related compounds, these hydrogen bonds are a dominant feature, often involving water molecules of crystallization which can bridge different molecules to form complex supramolecular structures. researchgate.net

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with a molecular formula of C₈H₇N₃O, the theoretical composition can be calculated. This calculated data is then compared against experimental results obtained from an elemental analyzer. A close agreement between the calculated and found values provides strong evidence of the compound's purity and confirms its chemical identity.

While experimental data for the target compound is not provided in the search results, the table below shows the calculated values for this compound and presents experimental data for a related triazole derivative as an example of how the data is typically reported. mdpi.com

Table 1: Elemental Analysis Data

| Compound | Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| This compound | C₈H₇N₃O | Carbon (C) | 59.62 | - | Calculated |

| Hydrogen (H) | 4.38 | - | Calculated | ||

| Nitrogen (N) | 26.07 | - | Calculated | ||

| Oxygen (O) | 9.93 | - | Calculated | ||

| (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol | C₂₂H₁₈BrN₃OS | Carbon (C) | 58.41 | 58.40 | mdpi.com |

| Hydrogen (H) | 4.01 | 3.99 | mdpi.com | ||

| Nitrogen (N) | 9.29 | 9.20 | mdpi.com | ||

| Bromine (Br) | 17.66 | 17.58 | mdpi.com |

Data for novel synthesized compounds is typically considered acceptable if the found percentages are within ±0.4% of the calculated values. farmaciajournal.com

Microscopic Imaging Techniques (SEM, AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for characterizing the surface topography and morphology of solid materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the crystal habit, size distribution, and surface features of powdered or crystalline this compound. In studies of related triazole derivatives, SEM has been employed to examine the surface morphology of nanoparticles and to observe changes on metal surfaces when the compound is used as a corrosion inhibitor. sciopen.comnanobe.orgresearchgate.net

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles with very high resolution. It is particularly useful for measuring surface roughness and observing nanoscale features. For this compound, AFM could be used to study the morphology of thin films or to investigate its adsorption on a substrate. researchgate.netarabjchem.org Studies on related Schiff base triazole complexes have utilized AFM to characterize the structure of novel nanoparticles. sciopen.comnanobe.org

Thermogravimetric Analysis and Differential Scanning Calorimetry (for stability relevant to structure)

Thermal analysis techniques are critical for understanding the stability and phase behavior of a compound as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis provides information about the thermal stability of this compound, identifying the temperature at which it begins to decompose. It can also detect the loss of volatile components, such as solvated water molecules, which relates back to the intermolecular interactions within the crystal structure.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine transition temperatures such as melting point, and to study phase transitions. For materials incorporating a 4H-1,2,4-triazol-3-thiol moiety, DSC has been used to investigate their mesomorphic (liquid crystal) properties. uobaghdad.edu.iqresearchgate.net The thermal behavior, including the presence of exothermic or endothermic events, provides insight into the structural stability of the compound. For example, simultaneous thermal analysis of related copper (II) and zinc (II) complexes with a triazole derivative revealed different types of thermal destruction, highlighting how coordination affects stability. researchgate.net

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol |

| 3-phenyl-4-amino-5-mercapto-1,2,4-triazole |

| 2-{[(4H-1,2,4-triazol-4-yl)imino]-methyl}phenol |

| 4-(4-amino-5-mercapto-4H-1,2,4-triazole-3-yl) phenol |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one |

| 4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol |

| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one |

| 2-(4-substituted)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol |

| 3-(3-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)-2-substituted thiazolidin-4-one |

| 3,5-bis(5-mercapto-4-R-4H-1,2,4-triazol-3-yl)phenol |

| 2-(5-(2-(1Z,2E)-3-(2-methoxyphenyl)allylidene)hydrazineyl)-4H-1,2,4-triazol-3-yl)phenol |

| 2-((5-(2-isopropyl-5-methylphenoxy)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide |

| 3,5-diphenyl-4H-1,2,4-triazole |

| 3,5-bis(4-pyridyl)-4H-1,2,4-triazole |

| 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole |

| 4-amino-5-[(naphthalene-2yloxy)-methyl]-4H-1,2,4-triazole-3-thiol |

| 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid |

| 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one |

| 5-Amino-4H-1,2,4-triazole-3-thiol |

Reactivity Profiles and Mechanistic Chemical Investigations of 4 4h 1,2,4 Triazol 3 Yl Phenol Derivatives

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group on the phenyl ring of 4-(4H-1,2,4-triazol-3-yl)phenol significantly influences its reactivity. This group is activating and directs electrophilic substitution to the ortho and para positions. byjus.combdu.ac.in The electron-rich nature of the phenol (B47542) ring makes it highly susceptible to electrophilic attack. byjus.com

Key reactions involving the phenolic hydroxyl group include:

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. For instance, the esterification of 5-hydroxyisophthalic acid is a key step in the synthesis of some triazole derivatives. zsmu.edu.ua

Alkylation: The formation of ethers can be achieved through alkylation reactions.

Kolbe's Reaction: Treatment of phenol with sodium hydroxide (B78521) generates a highly reactive phenoxide ion. This ion can then undergo an electrophilic substitution reaction with a weak electrophile like carbon dioxide to yield ortho-hydroxybenzoic acid. byjus.commlsu.ac.in

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols, typically by treatment with chloroform (B151607) in a basic solution. mlsu.ac.in

The acidity of the phenolic proton is a crucial factor in its reactivity. The formation of a stable phenoxide ion in solution contributes to its acidic nature. bdu.ac.in

Reactivity of the Triazole Ring Nitrogen Atoms

The 1,2,4-triazole (B32235) ring possesses both acidic and basic properties. wikipedia.org The nitrogen atoms in the ring can undergo electrophilic substitution due to their high electron density. nih.govchemicalbook.com Conversely, the carbon atoms of the ring are electron-deficient and thus susceptible to nucleophilic attack. nih.govchemicalbook.com

Alkylation is a common reaction involving the triazole ring nitrogens. The regioselectivity of alkylation can be influenced by the reaction conditions. For example, 1H-1,2,4-triazole can be regioselectively alkylated at the N1 position using sodium ethoxide in ethanol (B145695). chemicalbook.com However, using aqueous sodium hydroxide with methyl sulfate (B86663) results in a mixture of 1-methyl- and 4-methyl-1,2,4-triazole. chemicalbook.com

The 1,2,4-triazole ring exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, which are in rapid equilibrium. nih.gov The 1H tautomer is generally more stable. nih.gov The pKa of the 1,2,4-triazolium ion is 2.45, while the pKa of the neutral molecule is 10.26. wikipedia.org

Transformations Involving Substituents on the Triazole Ring

Substituents on the 1,2,4-triazole ring significantly influence the molecule's reactivity and can be the site of various chemical transformations.

Reactions of Mercapto Groups

Mercapto-substituted 1,2,4-triazoles are versatile intermediates in organic synthesis. semanticscholar.orgrjptonline.org The mercapto group can exist in tautomeric equilibrium with the thione form. semanticscholar.orgmdpi.com

Key reactions of mercapto groups include:

S-Alkylation: This is a common reaction where the sulfur atom acts as a nucleophile. For instance, 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes exclusive S-alkylation with 2-bromo-1-phenylethanone in the presence of cesium carbonate. mdpi.com Similarly, S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported. mdpi.com This reaction is a key step in the synthesis of various thioethers. farmaciajournal.com

Synthesis of Thioethers: Mercapto-triazoles react with phenacyl bromides in the presence of a base like sodium bicarbonate to form thioethers. farmaciajournal.com

Cyclization Reactions: Mercapto-triazoles are precursors for the synthesis of fused heterocyclic systems such as thiazolo[3,2-b] nih.govsemanticscholar.orgfarmaciajournal.comtriazoles. farmaciajournal.comresearchgate.net These reactions often involve condensation with α-halogenocarbonyl compounds. farmaciajournal.com

| Reactant | Reagent | Product | Reference |

| 3-aryl-5-mercapto-1,2,4-triazole | Phenacyl bromide, Sodium bicarbonate | 3-aryl-1,2,4-triazole thioether | farmaciajournal.com |

| 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone, Cesium carbonate | 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one | mdpi.com |

| 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-bromo-1-phenylethanone, Cesium carbonate | 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | mdpi.com |

| Mercapto-triazoles | α-halogenoketones | Thiazolo[3,2-b] nih.govsemanticscholar.orgfarmaciajournal.comtriazole derivatives | farmaciajournal.com |

Reactions of Amino Groups

The amino group on the 1,2,4-triazole ring is a key functional group that can undergo several important transformations.

Diazotization: 3-Amino-1,2,4-triazoles can undergo diazotization to form diazonium salts. fluorine1.rugoogle.com These salts are often unstable but can be used in subsequent reactions. fluorine1.rugoogle.com For example, the diazotization of 3-perfluoro-substituted 5-amino-1,2,4-triazole followed by coupling with phenol or N,N-diethylaniline yields the corresponding azo-derivatives. fluorine1.ru

Schiff Base Formation: Amino-triazoles can react with aldehydes to form Schiff bases. pensoft.net

Synthesis of Fused Systems: 4-amino-5-mercapto-1,2,4-triazoles are valuable starting materials for the synthesis of fused triazolo-triazines. nih.gov

Recyclization Reactions: In some cases, reactions involving the amino group can lead to the recyclization of the triazole ring. For example, the reaction of N-guanidinosuccinimide with amines can afford N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides through a process involving the nucleophilic opening of the succinimide (B58015) ring and subsequent recyclization. rsc.org

| Reactant | Reagent(s) | Product | Reference |

| 3-perfluoro-substituted 5-amino-1,2,4-triazole | NaNO₂, Alcohol | Diazo-compound | fluorine1.ru |

| Diazo-compound from above | Phenol, alkali | Azo-derivative | fluorine1.ru |

| 4-amino-5-mercapto-1,2,4-triazoles | - | Fused triazolo–triazines | nih.gov |

| N-guanidinosuccinimide | Aliphatic amines | N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | rsc.org |

Nucleophilic and Electrophilic Substitution Patterns

The electronic nature of the this compound system dictates its substitution patterns.

Electrophilic Substitution: The phenol ring is highly activated towards electrophilic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. byjus.combdu.ac.in This is due to the effective delocalization of charge in the aromatic ring, which stabilizes the intermediate arenium ion. byjus.com Halogenation of phenols, for instance, can occur even without a Lewis acid catalyst. byjus.com

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are π-deficient due to their attachment to two electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. nih.govchemicalbook.com

Redox Chemistry and Oxidation Potential

The redox behavior of this compound derivatives is complex and influenced by both the phenolic and triazole moieties.

Oxidation of the Phenolic Group: Phenolic compounds are known to undergo oxidation, and their oxidation potentials are a key measure of their antioxidant activity. researchgate.netnih.gov The oxidation potential of phenols is influenced by substituents on the aromatic ring; ortho and para substituents generally lower the oxidation potential. researchgate.net The oxidation of phenols can be a major pathway for their transformation. rsc.org

Redox Activity of the Triazole Ring: The triazole ring itself can exhibit redox activity. uea.ac.uk The oxidation of some triazole-linked phenyl derivatives has been shown to be a complex, pH-dependent, irreversible process. nih.govnih.gov In certain cyrhetrene-triazole complexes, the triazole ligand moiety is oxidized in preference to the metal center. uea.ac.uk

The interplay between the phenolic and triazole components can lead to interesting redox properties. For example, the conjugation of an imidazole (B134444) ring to a polyphenol can shift the anodic peak potential to a more positive region. researchgate.net

| Compound Type | Redox Behavior | Influencing Factors | Reference |

| Phenols | Anodic oxidation | Substituents, pH | researchgate.netnih.gov |

| Triazole-linked phenyl derivatives | Complex, pH-dependent, irreversible oxidation | pH | nih.govnih.gov |

| Cyrhetrene-triazole complexes | Oxidation of the triazole ligand | 4-substituent on the triazole ring | uea.ac.uk |

| Imidazolylpolyphenols | Shift in anodic peak potential | Conjugation of imidazole and polyphenol | researchgate.net |

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics for derivatives of this compound is crucial for understanding their formation and biological interactions. Kinetic studies often focus on the rate at which these compounds are formed or how they interact with biological targets, such as enzymes.

For instance, in the synthesis of aryl-(4-phenyl-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)-amine from 1,3-diphenylthiourea, the reaction progress over time shows a conversion of the starting material to the triazole product. nih.gov The choice of thiophile, a substance that reacts with sulfur, significantly impacts the reaction yield. Among various mercury (II) salts and the Mukaiyama reagent, mercury (II) acetate (B1210297) was identified as the optimal thiophile for this transformation. nih.gov The reaction is proposed to proceed through the formation of a carbodiimide, followed by a sequential addition-dehydration with acyl hydrazides. nih.gov

In the context of biological activity, the inhibitory kinetics of triazole derivatives are of significant interest. For example, certain triazole Schiff's base derivatives have been shown to be potent inhibitors of the enzyme tyrosinase. plos.org The inhibitory effects of these compounds were determined to be reversible and of a mixed type. plos.org The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by half, provide a quantitative measure of their inhibitory potency. The interaction between these inhibitors and the enzyme can be further analyzed through techniques like fluorescence quenching and molecular simulation. plos.org

Thermodynamic considerations play a vital role in predicting the feasibility and spontaneity of reactions involving this compound derivatives. Density functional theory (DFT) has been employed to study the thermodynamics of antioxidant mechanisms of related 1,2,4-triazol-5-one (B2904161) derivatives. researchgate.net These studies calculate thermodynamic parameters such as reaction enthalpies and Gibbs free energies for various antioxidant pathways, including hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net Such calculations have revealed that while these mechanisms can be endothermic, the solvent environment drastically modifies the thermodynamic energies, with the proton transfer process being the most thermodynamically favored in solution. researchgate.net

Table 1: Reaction Yields for the Formation of Phenyl-(4-phenyl-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)-amine with Different Thiophiles

| Thiophile | % Yield |

| Hg(OAc)₂ | 91 |

| HgCl₂ | 65 |

| Hg(TFA)₂ | 78 |

| Mukaiyama Reagent | 25 |

Data sourced from a study on the synthesis of aryl-(4-aryl-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)-amine. nih.gov

Table 2: Inhibitory Kinetics of Triazole Schiff's Base Derivatives on Tyrosinase Diphenolase Activity

| Compound | IC50 Value (μM) | Inhibition Mechanism |

| (Z)-4-amino-5-(2-(3-fluorobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol | 12.5 | Reversible, Mixed-type |

| (Z)-3-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol | 7.0 | Reversible, Mixed-type |

| (Z)-2-((2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)methyl)phenol | 1.5 | Reversible, Mixed-type |

Data from a study on the synthesis and inhibitory kinetics of triazole Schiff's base derivatives. plos.org

Influence of Reaction Conditions on Product Formation

The formation of products from this compound and its precursors is highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, catalyst, temperature, reaction time, and the use of microwave irradiation can significantly influence the reaction outcome, yield, and purity of the resulting derivatives.

In the synthesis of various 1,2,4-triazole derivatives, the choice of solvent and catalyst is critical. For example, the reaction of 3-cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles with thiosemicarbazide (B42300) is carried out in the presence of trifluoroacetic acid. researchgate.nettubitak.gov.tr The condensation of these triazole precursors with salicylaldehyde (B1680747) is effectively achieved using sodium ethoxide as a base in an appropriate solvent. researchgate.nettubitak.gov.tr Similarly, the cyclocondensation reaction of 2-(4-amino-5-mercapto-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)phenol with α-bromoacetyl derivatives to form researchgate.netplos.orgcentralasianstudies.orgtriazolo[3,4-b] researchgate.netcentralasianstudies.orgbohrium.comthiadiazine hybrids is catalyzed by acetic acid in refluxing ethanol, highlighting the importance of both the catalyst and temperature. nih.gov

The duration of the reaction is another key parameter. The acetylation of certain triazole derivatives with acetic anhydride (B1165640) requires 5 hours to proceed to completion. researchgate.nettubitak.gov.tr In contrast, the synthesis of other derivatives, such as 4-ethoxycarbonylamino-3-[(2,3-dihydro-1,3-benzoxazol-2-yl)methyl]-5-(4-methylbenzyl)-4H-1,2,4-triazole, necessitates a much longer reaction time of 50 hours under a nitrogen atmosphere. researchgate.nettubitak.gov.tr

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For the synthesis of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione from the corresponding acid thiosemicarbazide, microwave irradiation for just 3 minutes in aqueous sodium hydroxide resulted in a 93% yield. acs.org This is a significant improvement over the conventional thermal method, which requires 4 hours of heating to achieve an 84-85% yield. acs.org In another example, the optimization of the synthesis of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine under microwave irradiation found that a power of 600W for 30 minutes provided an optimal yield of 97%. ujmm.org.ua

The nature of the substituents on the starting materials also has a profound effect on product formation. In the synthesis of aryl-(4-aryl-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)-amines, the electronic and steric properties of the substituents on the 1,3-disubstituted thiourea (B124793) precursor play a crucial role in the regioselectivity of the cyclization and the final product distribution. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazole-3-thiones

| Compound | Method | Reaction Time | Yield (%) |

| 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione | Conventional (Thermal) | 4 hours | 85 |

| 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione | Microwave-Assisted | 3 minutes | 93 |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thione | Conventional (Thermal) | 4 hours | 84 |

| 4,5-diphenyl-4H-1,2,4-triazole-3-thione | Microwave-Assisted | 3 minutes | 92 |

Data adapted from a study on the synthesis of 1,2,4-triazole-1,2,3-triazole molecular conjugates. acs.org

Table 4: Influence of Reaction Time and Catalyst on the Synthesis of 1,2,4-Triazole Derivatives

| Product | Reactants | Catalyst/Conditions | Reaction Time | Reference |

| 3-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-alkyl-4H-1,2,4-triazoles | 3-Cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles, Thiosemicarbazide | Trifluoroacetic acid | Not Specified | researchgate.net, tubitak.gov.tr |

| 2-{4-[(Ethoxycarbonyl)amino]-5-alkyl-4H-1,2,4-triazol-3-yl}-3-(2-hydroxyphenyl)-acrylonitriles | 3-Cyanomethyl-5-alkyl-4-ethoxycarbonylamino-4H-1,2,4-triazoles, Salicylaldehyde | Sodium ethoxide | Not Specified | researchgate.net, tubitak.gov.tr |

| researchgate.netplos.orgcentralasianstudies.orgTriazolo[3,4-b] researchgate.netcentralasianstudies.orgbohrium.comthiadiazine hybrids | 2-(4-Amino-5-mercapto-4H- researchgate.netplos.orgcentralasianstudies.orgtriazol-3-yl)phenol, α-Bromoacetyl derivatives | Acetic acid, Refluxing ethanol | Not Specified | nih.gov |

| 2-{4-[Acetyl(ethoxycarbonyl)amino]-5-alkyl-4H-1,2,4-triazol-3-yl}-3-[2-(acetyloxy)phenyl]-acrylic acids | 2-{4-[(Ethoxycarbonyl)amino]-5-alkyl-4H-1,2,4-triazol-3-yl}-3-(2-hydroxyphenyl)-acrylonitriles, Acetic anhydride | - | 5 hours | researchgate.net, tubitak.gov.tr |

| 4-Ethoxycarbonylamino-3-[(2,3-dihydro-1,3-benzoxazol-2-yl)methyl]-5-(4-methylbenzyl)-4H-1,2,4-triazole | 3-[(5-Acetylamino-1,3,4-thiadiazol-2-yl)methyl]-4-ethoxycarbonylamino-5-(4-methylbenzyl)-4H-1,2,4-triazole, o-Aminophenol | Nitrogen atmosphere | 50 hours | researchgate.net, tubitak.gov.tr |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 4-(4H-1,2,4-triazol-3-yl)phenol.

Geometry optimization calculations are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of 1,2,4-triazole (B32235), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to obtain optimized geometries. acs.orgnih.govresearchgate.net The optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For instance, in related triazole structures, the 1,2,4-triazole ring is typically found to be nearly planar. researchgate.netiucr.org

Electronic structure analysis, following geometry optimization, reveals the distribution of electrons within the molecule. This analysis includes the calculation of molecular orbital energies and the visualization of molecular electrostatic potential (MEP) maps. The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, DFT calculations were used to determine the molecular electrostatic potential, highlighting the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net

Table 1: Representative Bond Lengths and Angles from DFT Calculations for a Substituted 1,2,4-Triazole Derivative

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C-N (triazole) | ~1.3-1.4 |

| Bond Length | N-N (triazole) | ~1.3-1.4 |

| Bond Length | C-O (phenol) | ~1.3-1.4 |

| Bond Angle | C-N-N (triazole) | ~105-110 |

| Bond Angle | N-C-N (triazole) | ~110-115 |

| Bond Angle | C-C-O (phenol) | ~118-122 |

Note: The values are generalized from DFT studies on related 1,2,4-triazole derivatives and may vary for this compound.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes: it confirms that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and it predicts the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational spectra are often scaled to improve agreement with experimental data.

For various 1,2,4-triazole derivatives, DFT calculations have been successfully used to assign the vibrational modes observed in experimental FT-IR spectra. researchgate.nettandfonline.combohrium.com For example, the characteristic stretching vibrations of the C=N and N-H groups in the triazole ring, as well as the O-H and C-C stretching of the phenol (B47542) group, can be accurately predicted. epstem.netdergipark.org.tr In a study on 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, the calculated vibrational frequencies showed good agreement with the experimental values. researchgate.net

Table 2: Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in Triazole Derivatives

| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch (phenol) | ~3400-3600 | ~3200-3500 |

| N-H stretch (triazole) | ~3100-3300 | ~3000-3200 |

| C=N stretch (triazole) | ~1600-1650 | ~1590-1640 |

| C-O stretch (phenol) | ~1200-1300 | ~1200-1280 |

Note: Frequencies are approximate and based on studies of various substituted triazoles.

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For various 1,2,4-triazole derivatives, the HOMO and LUMO distributions have been calculated and visualized. acs.orgnih.govtandfonline.com These calculations help in identifying the regions of the molecule most likely to participate in chemical reactions. Global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. acs.orgnih.gov The molecular electrostatic potential (MEP) map further elucidates the reactive sites by showing the charge distribution. sci-hub.se

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that can be achieved through rotation around single bonds. The primary flexible bond in this molecule is the one connecting the phenol and triazole rings. By systematically rotating this bond and calculating the energy of each resulting conformation, an energy landscape can be generated. This landscape reveals the low-energy, and therefore most probable, conformations of the molecule. In a study of a related triazole derivative, the dihedral angles between the triazole ring and adjacent phenyl rings were determined to be key conformational parameters. iucr.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). acs.org This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For various derivatives of 1,2,4-triazole, molecular docking studies have been performed to investigate their binding to a range of biological targets, including enzymes and receptors. acs.orgcentralasianstudies.orgnih.govnih.gov These studies predict the binding affinity (often expressed as a docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov For example, docking studies on 1,2,4-triazole derivatives have identified key interactions with the active sites of enzymes like dihydrofolate reductase and cyclin-dependent kinase 2. acs.orgnih.gov While specific docking studies for this compound are not extensively reported, the general principles derived from studies on its analogs are applicable.

Table 3: Representative Molecular Docking Results for Triazole Derivatives with a Biological Target

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| (Z)-2-((4-((5-(pyridine-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)phenylimino)methyl)phenol | Dihydrofolate reductase | -12.962 | Not specified |

| 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivative | Cyclin-dependent kinase 2 (CDK2) | -8.5 | Not specified |

| 4-(benzylideneamino)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-thiol | Cyclin-dependent kinase 4 (CDK4) | - | Not specified |

Note: This table presents data for derivatives of 1,2,4-triazole to illustrate the application of molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. isres.org For derivatives of the 1,2,4-triazole scaffold, QSAR models have been developed to understand the structural requirements for various biological activities, such as anticancer and anti-inflammatory effects. nih.govresearchgate.net These models are essential for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. uninsubria.it The development of reliable QSAR models is guided by OECD principles, which emphasize statistical validation and a well-defined applicability domain. uninsubria.it

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For triazole derivatives, a wide array of descriptors are typically generated using software like DRAGON or PaDEL. uninsubria.itkg.ac.rs These can be categorized into several classes:

Constitutional descriptors: These relate to the molecular composition, such as molecular weight and atom counts.

Topological descriptors: These describe the connectivity of atoms within the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These quantify properties like electronegativity and partial charges. acs.org

GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors: These incorporate 3D geometry with atomic properties.

Once a large pool of descriptors is generated, a crucial step is to select a smaller, relevant subset to build a robust model and avoid overfitting. kg.ac.rs Various methods are employed for this selection process, including stepwise regression and more advanced genetic algorithms. kg.ac.rs In a study on 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one analogues, a random selection method embedded in Vlife MDS software was used to segregate the dataset into training and test sets for analysis. researchgate.net

With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used for this purpose. nih.gov For instance, a 3D-QSAR study on 1,2,4-triazole Schiff bases used PLS to develop models for COX-2 inhibition. nih.gov

The predictive power and robustness of the developed QSAR model must be rigorously validated. This involves both internal and external validation procedures. uninsubria.it

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency. The cross-validated correlation coefficient (q²) is a key metric. researchgate.net

External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model development) is the ultimate test of its utility. researchgate.net Key statistical parameters for validation include the coefficient of determination (r²), the predictive r² for the test set, and the Root Mean Square Error (RMSE). nih.gov

A validated QSAR model for 6-fluoro-3-(4H-1,2,4-triazol-3-yl)quinolin-4(1H)-one analogues showed a predictive value of 92.27%. researchgate.net This model indicated that cytotoxicity was directly proportional to the number of hydrogen atoms and that excluding sulfur and nitrogen atoms could be beneficial for future designs. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| q² | > 0.5 | Cross-validated correlation coefficient (Leave-One-Out) |

| r² | > 0.6 | Coefficient of determination for the training set |

| Predictive r² | > 0.6 | Coefficient of determination for the external test set |

| RMSE | Low Value | Root Mean Square Error of prediction |

| Pearson-r | - | Correlation between predicted and observed activity for the test set |

Pharmacophore Modeling and Design of Novel Analogues

Pharmacophore modeling identifies the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. For 1,2,4-triazole derivatives, this technique has been successfully applied to design potent inhibitors for targets like cyclooxygenase-2 (COX-2). nih.govresearchgate.net

A pharmacophore model for COX-2 inhibitors based on a 1,2,4-triazole scaffold was generated using Schrödinger's software. nih.gov The model was developed from a set of 16 active compounds and identified key features necessary for activity. nih.gov

| Feature | Description | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Forms crucial interactions with amino acid residues like GLU524 or SER530 in the active site. nih.gov |

| Hydrophobic Group (H) | A nonpolar group that avoids water. | Interacts with the unique hydrophobic pocket of the COX-2 enzyme, contributing to selectivity. nih.gov |

| Aromatic Ring (R) | A planar, cyclic, conjugated ring system. | Engages in π-π stacking or hydrophobic interactions within the binding site. researchgate.net |

This pharmacophore model serves as a 3D query to design novel analogues. For example, the model revealed that hydroxyl substitution on an attached phenyl ring could enhance interaction by forming an extra hydrogen bond. nih.gov Similarly, the model highlighted the importance of the triazole and an additional thiazole/oxazole scaffold for effective COX-2 blocking. nih.gov This information guides the rational design of new compounds with potentially improved potency and selectivity.

Virtual Screening for Identification of Potent Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. Ligand-based virtual screening, such as scaffold-hopping, uses a known active compound as a template to find structurally different molecules with similar properties. rsc.org

In the context of triazole-containing compounds, virtual screening has been employed to discover new inhibitors for various targets. For instance, a virtual screening campaign led to the discovery of a novel series of OGT (O-GlcNAc transferase) inhibitors. mdpi.com The process started with screening compound libraries, followed by experimental validation of the hits. mdpi.com One of the initial hits, a triazole-containing compound (Vs-51), was selected for further optimization due to its potency and synthetic accessibility. mdpi.com This demonstrates how virtual screening can efficiently identify promising scaffolds, like the 1,2,4-triazole ring, which can then be elaborated through medicinal chemistry efforts to produce potent and selective inhibitors. rsc.orgmdpi.com

Antimicrobial Activities (In Vitro)

The antimicrobial activities of derivatives based on the this compound scaffold have been a subject of extensive in vitro investigation. These studies have revealed a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. The versatile nature of the 1,2,4-triazole ring allows for the synthesis of a wide array of derivatives, leading to compounds with potent and selective antimicrobial properties.

Antibacterial Efficacy against Gram-Positive Strains

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against a panel of Gram-positive bacteria. Notably, certain Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have exhibited strong antibacterial effects against Staphylococcus aureus, with some compounds showing activity superior or comparable to the standard drug streptomycin (B1217042) nih.govresearchgate.netnih.gov.

In other studies, novel 1,2,4-triazole derivatives have shown promising activity against S. aureus and Bacillus subtilis. For instance, a series of 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles were synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against these Gram-positive strains researchgate.net. Similarly, newly synthesized 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have shown significant activity against S. aureus and B. subtilis nih.govacs.org.

The table below summarizes the in vitro antibacterial activity of selected 1,2,4-triazole derivatives against Gram-positive bacteria.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior to Streptomycin | nih.govresearchgate.netnih.gov |

| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | Staphylococcus aureus | Data not specified | researchgate.net |

| 4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazoles | Bacillus subtilis | Data not specified | researchgate.net |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Staphylococcus aureus | 16 - 102 (µM) | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Bacillus subtilis | 16 - 102 (µM) | nih.gov |

Antibacterial Efficacy against Gram-Negative Strains

The antibacterial spectrum of 1,2,4-triazole derivatives extends to Gram-negative bacteria, although the efficacy can be more variable. For instance, while a novel series of Schiff bases based on a 1,2,4-triazole scaffold were highly active against Staphylococcus aureus, they did not show positive results against Escherichia coli nih.govresearchgate.netnih.gov.

However, other studies have reported significant activity against Gram-negative pathogens. A series of new thione-substituted 1,2,4-triazole Schiff bases showed significant antiproliferative activity against Acinetobacter calcoaceticus, with some derivatives exhibiting high activity nih.gov. Furthermore, 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have demonstrated significant antibacterial activity against both E. coli and Pseudomonas aeruginosa nih.govacs.org.

The following table presents the in vitro antibacterial activity of selected 1,2,4-triazole derivatives against Gram-negative bacteria.

| Compound Type | Bacterial Strain | MIC (µg/mL) or Inhibition Zone (mm) | Reference |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | No activity | nih.govresearchgate.netnih.gov |

| Thione substituted 1,2,4-triazole Schiff bases | Acinetobacter calcoaceticus | High activity (up to 33 mm inhibition zone) | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Escherichia coli | 16 - 102 (µM) | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Pseudomonas aeruginosa | 16 - 102 (µM) | nih.gov |

Antifungal Efficacy against Specific Pathogens

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drug design, and derivatives of this compound are no exception. A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold demonstrated strong antifungal effects against Microsporum gypseum, with some compounds being superior or comparable to the standard drug ketoconazole. However, these compounds were not effective against Candida albicans or Aspergillus niger nih.govresearchgate.netnih.gov.

Conversely, other research has focused on the development of 1,2,4-triazole derivatives with potent activity against Candida albicans. For example, novel triazole derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and evaluated for their in vitro fungicidal activity against C. albicans benthamdirect.com. Additionally, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives showed promising results against fungal species, with MIC values higher than the standard drug fluconazole (B54011) nih.gov. A series of 1,2,4-triazole derivatives containing amino acid fragments also exhibited broad-spectrum fungicidal activities, with some compounds showing better antifungal activity than mefentrifluconazole (B3027861) mdpi.com.

The table below provides a summary of the in vitro antifungal activity of various 1,2,4-triazole derivatives.

| Compound Type | Fungal Pathogen | MIC (µg/mL) | Reference |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Superior to Ketoconazole | nih.govresearchgate.netnih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Candida albicans | No activity | nih.govresearchgate.netnih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Aspergillus niger | No activity | nih.govresearchgate.netnih.gov |

| 1,2,4-Triazole derivatives of 7-hydroxy-4-methylcoumarin | Candida albicans | Data not specified | benthamdirect.com |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Fungal species | 15.50 - 26.30 (µM) | nih.gov |

| 1,2,4-Triazole derivatives with amino acid fragments | Physalospora piricola | EC50: 10.126 - 10.808 | mdpi.com |

Antiviral Potential

The antiviral potential of 1,2,4-triazole derivatives has been explored against a range of viruses. In vitro studies of 1,2,4-triazole thioglycoside derivatives have shown moderate activity against Herpes Simplex Virus-1 (HSV-1), Herpes Simplex Virus-2 (HSV-2), SARS virus, and Influenza Type-A (H3N2, H5N1) tandfonline.com. While these compounds were not active against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), or West Nile Virus (WNV), the findings highlight the potential for developing 1,2,4-triazole-based antiviral agents tandfonline.com. A microreview of data published since 2015 also summarizes the antiviral properties of compounds containing the 1,2,4-triazole ring nih.govbohrium.com.

Antitubercular Activity

Several studies have highlighted the significant potential of 1,2,4-triazole derivatives as antitubercular agents. A series of novel 1,2,4-triazole derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating potent activity with MIC values as low as 0.03–0.13 μg/mL johnshopkins.edu. These compounds were also effective against clinical isolates of multidrug-resistant (MDR) and extensive drug-resistant (XDR) tuberculosis johnshopkins.edu.

Another study reported on a series of 1,2,4-triazole derivatives with MIC values against M. tuberculosis ranging from 2 to 32 µg/mL tandfonline.com. One compound, in particular, showed strong bactericidal activity with an MIC of 2 µg/mL and a selectivity index greater than 10, indicating low toxicity to mammalian cells tandfonline.com. Furthermore, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol has emerged as a promising anti-TB agent against both H37Rv and MDR strains of M. tuberculosis mdpi.com. The antituberculosis activity of 4-arylidenamino-4H-1,2,4-triazole-3-thiols has also been evaluated, with one compound showing 87% inhibition at a concentration of 6.25 µg/mL nih.gov.

The table below showcases the antitubercular activity of selected 1,2,4-triazole derivatives.

| Compound Type | Strain | MIC (µg/mL) | Reference |

| Novel 1,2,4-triazole derivatives | M. tuberculosis H37Rv | 0.03 - 0.13 | johnshopkins.edu |

| Novel 1,2,4-triazole derivatives | MDR and XDR M. tuberculosis | 0.06 - 1.0 | johnshopkins.edu |

| Synthesized 1,2,4-triazole derivatives | M. tuberculosis | 2 - 32 | tandfonline.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 | mdpi.com |

| 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivative (2k) | M. tuberculosis H37Rv | 6.25 (87% inhibition) | nih.gov |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of 1,2,4-triazole, particularly those incorporating a phenolic moiety, have been investigated for their antioxidant properties. The presence of the hydroxyl group on the phenyl ring is anticipated to contribute significantly to the radical scavenging capacity of these molecules.

In vitro antioxidant activities of 4-amino-1,2,4-triazole-5(4H)-thione derivatives have been determined using DPPH (1,1-diphenyl-2-picryl-hydrazyl) and FRAP (ferric reducing antioxidant power) assays cerist.dz. One study synthesized a series of 1,2,4-triazole derivatives and evaluated their radical scavenging activity, noting that the presence of a phenyl moiety generally leads to remarkable antioxidant activity minia.edu.eg.

A study on 1,2,4-triazole-3-thiones containing a phenolic acid moiety demonstrated their effectiveness as DPPH radical scavengers researchgate.net. The radical scavenging activity is influenced by the stability of the resulting radicals and the potential for delocalization of the unpaired electron across both the benzene (B151609) and triazole rings researchgate.net. Another investigation into the antiradical activity of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that several compounds exhibited significant activity against DPPH radicals . The introduction of a 2-hydroxybenzylidene radical into the parent molecule resulted in a high antiradical effect .

The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group or the N-H groups of the triazole ring to free radicals, thereby neutralizing them.

| Compound Type | Assay | Activity | Reference |

| 4-amino-1,2,4-triazole-5(4H)-thione derivatives | DPPH, FRAP | Good antioxidant activity | cerist.dz |

| 1,2,4-Triazole derivatives with phenyl moiety | DPPH | Good antioxidant activity | minia.edu.eg |

| 1,2,4-Triazole-3-thiones with phenolic acid moiety | DPPH | Effective radical scavengers | researchgate.net |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | DPPH | High antiradical effect |

An exploration of the in vitro bioactivity and molecular mechanisms of this compound reveals a compound of significant interest in pharmacological research. This article details its antioxidant and anticancer properties, focusing on the molecular interactions and cellular effects observed in laboratory settings.

Applications in Advanced Materials Science

Polymer Synthesis and Modification

The compound 4-(4H-1,2,4-triazol-3-yl)phenol and its derivatives are utilized in the synthesis and modification of polymers to impart specific functionalities. The presence of the reactive phenol (B47542) group allows for its incorporation into polymer backbones or as a pendant group. Research has demonstrated that triazole-containing compounds can be synthesized and then integrated into polymeric materials. For instance, derivatives like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are synthesized from precursors such as 4-hydroxybenzohydrazide and can then be used to create more complex structures, including Schiff bases, which are subsequently used to modify polymers. gsconlinepress.comgsconlinepress.com

One of the key areas of application is in the modification of commodity plastics like polystyrene (PS). The incorporation of triazole-based additives can improve the material's properties, such as thermal stability and resistance to photodegradation. gsconlinepress.com The synthesis often involves multi-step reactions to create a suitable derivative that can be blended with the polymer. gsconlinepress.comresearchgate.net These modifications are crucial for extending the service life of plastics used in outdoor applications.

Development of Chemical Sensors

The chemical properties of this compound and its derivatives suggest their potential use as components in chemical sensors. ontosight.ai The triazole ring system, with its nitrogen atoms, and the phenolic hydroxyl group can act as binding sites for various analytes, including metal ions. The interaction with an analyte can lead to a measurable change in the compound's physical properties, such as its fluorescence or electrochemical behavior, forming the basis of a sensing mechanism. While direct application of the parent compound is still an emerging area of research, related structures are being explored for these capabilities.

Luminescent Material Development

Derivatives of this compound have shown significant promise as luminescent materials. Research into highly conjugated 4H-1,2,4-triazole systems has revealed that these compounds can exhibit high quantum yields of fluorescence. researchgate.net By chemically modifying the core structure, for example, through Suzuki cross-coupling reactions to attach aromatic or heteroaromatic groups, a series of new luminophores can be synthesized. researchgate.net

These materials are of interest for various optoelectronic applications. The synthesis of luminescent derivatives has been reported to result in compounds with high quantum yields, making them suitable for use in electronic devices that rely on light emission. The specific photophysical properties can be tuned by altering the substituents on the triazole and phenyl rings.

Components in Organic Light-Emitting Diodes (OLEDs)

The excellent electron-transporting properties of the 1,2,4-triazole (B32235) ring make it a highly attractive component for organic light-emitting diodes (OLEDs). The compound this compound itself, and particularly its derivatives, can be used as an ancillary ligand in metal complexes or as a building block for host or emissive layer materials in OLED devices.

For example, iridium(III) and platinum(II) complexes incorporating ancillary ligands with a 4-phenyl-4H-1,2,4-triazole group have been developed as highly efficient green phosphors for OLEDs. rsc.orgrsc.org These materials facilitate charge trapping and transport within the device, leading to superior performance. rsc.orgrsc.org OLEDs fabricated with these complexes have demonstrated high external quantum efficiencies (EQE) and current efficiencies, with some devices showing minimal efficiency roll-off at high brightness. rsc.orgrsc.org

Table 1: Performance of OLEDs Incorporating 4-Phenyl-4H-1,2,4-triazole Derivatives

| Complex | Role | Max. EQE (%) | Peak Current Efficiency (cd A⁻¹) | Emitted Color | Reference |

| (4tfmppy)Pt(dptp) | Ancillary Ligand | 26.90 | Not Specified | Green | rsc.org |

| Ir-TN₄T with dptp | Ancillary Ligand | 31.43 | 94.29 | Green | rsc.org |

Photostabilization Technologies

Polymers like polystyrene are susceptible to photodegradation when exposed to ultraviolet (UV) radiation, leading to brittleness and discoloration. gsconlinepress.com Heterocyclic compounds containing the 1,2,4-triazole ring have been identified as effective UV absorbers and photostabilizers. gsconlinepress.comnih.gov They can be blended with polymers to protect them from the damaging effects of sunlight. gsconlinepress.com

The mechanism of photostabilization involves the triazole compound absorbing harmful UV radiation and dissipating the energy through harmless photophysical processes. Various derivatives, including Schiff bases derived from mercapto-triazoles, have been synthesized and tested as photostabilizers for polystyrene films. gsconlinepress.comnih.gov The effectiveness of these additives is often assessed by monitoring changes in the polymer's chemical structure (e.g., the formation of carbonyl and hydroxyl groups) and surface morphology after prolonged UV exposure. gsconlinepress.comnih.govnahrainuniv.edu.iq The results indicate that the addition of these triazole derivatives significantly reduces the rate of photodegradation. gsconlinepress.com

Corrosion Inhibition Studies

Triazole derivatives have been extensively studied as corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). arabjchem.orgnih.govbohrium.comresearchgate.net The nitrogen and, if present, sulfur atoms in the triazole ring can adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. bohrium.comresearchgate.net

Studies on various 4H-1,2,4-triazole derivatives show that their inhibition efficiency depends on the concentration of the inhibitor and the nature of the substituents on the triazole ring. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have demonstrated that these compounds can act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions of corrosion. nih.govnih.gov High inhibition efficiencies, in some cases exceeding 95%, have been reported for novel triazole derivatives at millimolar concentrations. nih.govnih.gov The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm. bohrium.comresearchgate.net

Table 2: Corrosion Inhibition Efficiency of Selected Triazole Derivatives on Mild Steel in 1M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |

| 4-(4-amino-5-mercapto-4H-1,2,4-triazole-3-yl) phenol | 0.001 | 69.2 | Gravimetric | arabjchem.org |

| 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole | 5 x 10⁻⁴ | 99.6 | Electrochemical | researchgate.net |

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297) | 1 x 10⁻³ | 95.3 | EIS | nih.gov |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | 1 x 10⁻³ | 95.0 | EIS | nih.gov |

| 4-(3-mercapto-5,6,7,8-tetrahydro- ontosight.airsc.orgtriazolo[4,3-b] ontosight.airsc.orgrsc.orgtetrazin-6-yl)phenol | 5 x 10⁻⁴ | 67 | EIS, EFM | bohrium.com |

Coordination Chemistry and Metal Complexation

Synthesis of Metal Complexes with Transition Elements

There are no published methods detailing the reaction of 4-(4H-1,2,4-triazol-3-yl)phenol with various transition metal salts to form coordination complexes. The optimal reaction conditions, stoichiometry, and resulting products are unknown.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of any potential metal complexes of this compound have not been investigated. There are no reports on their UV-Vis spectroscopy, which would provide insights into the electronic transitions and coordination geometry, nor are there any magnetic susceptibility measurements to determine the magnetic behavior (paramagnetism, diamagnetism, or more complex magnetic phenomena) of such compounds.

Potential Catalytic Applications of Metal Complexes

The potential for metal complexes of this compound to act as catalysts in various chemical transformations has not been explored. There are no studies reporting on their efficacy in areas such as oxidation, reduction, or cross-coupling reactions.

Agrochemical Research and Development

Fungicidal Agent Development

The development of fungicidal agents represents the most extensively researched application for 4-(4H-1,2,4-triazol-3-yl)phenol and its related structures. The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore in many systemic fungicides that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov

Research has demonstrated that introducing a triazole ring into the hydroxyl group of phenolic acids via an alkyl chain can yield derivatives with notable antifungal properties. mdpi.com In one study, a series of phenolic acid triazole derivatives were synthesized and evaluated for their activity against a panel of seven plant pathogenic fungi. mdpi.com The results indicated that at a concentration of 200 μg/mL, the inhibitory rates of methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate against Fusarium moniliforme and Sphaeropsis sapinea were 76.1% and 75.4%, respectively. mdpi.com

Further investigations into derivatives have shown that substitutions on the phenyl ring and the triazole core can significantly modulate fungicidal efficacy. For instance, a study on 2-(4-substituted)-5-mercapto-4H-1,2,4-triazol-3-yl)phenol derivatives demonstrated their antifungal potential. ijpcbs.com A review of the literature highlighted that 4-amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol displayed a minimum inhibitory concentration (MIC) of 25 μg/mL against the fungus Aspergillus niger. beilstein-journals.orgrjptonline.org

The strategic combination of the triazole ring with other chemical features, such as an oxime ether and a phenoxy pyridinyl moiety, has led to the discovery of compounds with broad-spectrum antifungal activity. nih.govbohrium.com One such derivative, (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime, exhibited potent activity against several important plant pathogens. nih.govbohrium.com

Fungicidal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Fungus | Efficacy (EC50 in mg/L) |

|---|---|---|

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 nih.govbohrium.com |

| Phytophthora infestans | 0.46 nih.govbohrium.com | |

| Rhizoctonia solani | 0.27 nih.govbohrium.com | |

| Botrytis cinerea | 11.39 nih.govbohrium.com | |

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | Sclerotinia sclerotiorum | 0.12 nih.govbohrium.com |

Insecticidal Agent Development

The exploration of this compound derivatives for insecticidal applications is less extensive compared to fungicidal research. However, the broader class of 1,2,4-triazoles has shown promise in this area. rjptonline.org The structural features of these compounds, particularly the nitrogen-rich triazole ring, are known to interact with biological targets in insects. researchgate.net

Research has indicated that certain 1,2,4-triazole derivatives possess insecticidal activity against specific pests. For example, some synthesized compounds have demonstrated activity against the black bean aphid, Aphis rumicis. researchgate.net The fusion of the 1,2,4-triazole ring with other heterocyclic systems has been suggested as a strategy to enhance insecticidal and fungicidal properties. rjptonline.org The development of furan-containing heterocyclic compounds has also pointed to the potential of the 1,2,4-triazole scaffold in creating new insecticidal agents. scienceopen.com

Herbicidal Agent Development

The 1,2,4-triazole ring is a key structural component in several commercial herbicides. rjptonline.org Research in this area has led to the development of various triazole-containing compounds with potent herbicidal activity. Substituted N-(1,2,4-triazol-3-yl)arylcarboxamides, for instance, have been the subject of patent applications for their use in controlling unwanted vegetation. google.com These compounds have been investigated for their broad-spectrum activity against various weeds, even at low application rates. google.com

The mechanism of action for some triazole-based herbicides involves the inhibition of key plant enzymes. For example, triazolinone derivatives have been designed as inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a critical enzyme in the chlorophyll (B73375) biosynthesis pathway. nih.gov While specific studies on the herbicidal activity of this compound are not widely reported, the established role of the triazole nucleus in herbicidal chemistry suggests that derivatives of this compound could be viable candidates for future research and development.

Plant Growth Regulation Studies

The potential for 1,2,4-triazole derivatives to act as plant growth regulators is an emerging area of investigation. rjptonline.org Some heterocyclic compounds, including those containing a 1,2,4-triazole ring, have been cited in patents for their plant growth regulatory effects. google.com These compounds can influence various physiological processes in plants, such as growth and development. The current body of research suggests that while the primary focus for triazole derivatives has been on their pesticidal activities, their role in modulating plant growth is a field that warrants further exploration. rjptonline.org

Crop Protection Applications

While the direct insecticidal and herbicidal applications of this compound are less documented, the known activities of the wider triazole family in these areas suggest that it is a promising scaffold for the design of new insecticides and herbicides. rjptonline.orgresearchgate.netgoogle.com Similarly, its potential as a plant growth regulator represents a nascent but intriguing avenue for future agrochemical research. rjptonline.orggoogle.com The versatility of the 1,2,4-triazole structure, combined with the modulatory effects of the phenolic group, positions these compounds as valuable building blocks in the ongoing effort to develop innovative and effective crop protection solutions.

Future Research Directions and Translational Potential in Chemical Science

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is paramount for the future exploration of 4-(4H-1,2,4-triazol-3-yl)phenol and its derivatives. While traditional methods for synthesizing 1,2,4-triazoles exist, emerging technologies offer significant advantages in terms of yield, purity, and environmental impact.

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of various 1,2,4-triazole (B32235) derivatives. nih.govscielo.org.zaorganic-chemistry.org For instance, microwave-assisted synthesis of some 1,2,4-triazole derivatives has been achieved in minutes with high yields, compared to several hours required for conventional heating methods. nih.gov A one-pot, two-step microwave-assisted reaction has been successfully developed for the synthesis of 4-(hydroxy-(1H-1,2,3-triazol-4-yl))methyl phenol (B47542) derivatives, highlighting the potential of this technology for phenolic triazoles. scientific.net